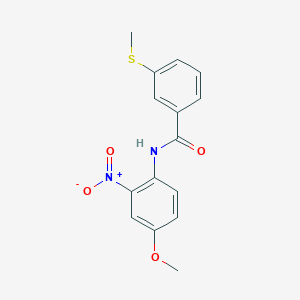

N-(4-methoxy-2-nitrophenyl)-3-(methylthio)benzamide

Description

N-(4-Methoxy-2-nitrophenyl)-3-(methylthio)benzamide is a synthetic benzamide derivative characterized by a benzamide core substituted with a 3-(methylthio) group and an aromatic amine moiety bearing 4-methoxy and 2-nitro substituents. This compound is structurally distinct from natural benzamides (e.g., plant-derived analogs in ) and is synthesized via coupling reactions, likely employing reagents like DCC/HOBt, as seen in related benzamide syntheses.

Properties

IUPAC Name |

N-(4-methoxy-2-nitrophenyl)-3-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4S/c1-21-11-6-7-13(14(9-11)17(19)20)16-15(18)10-4-3-5-12(8-10)22-2/h3-9H,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSJUOYQTHVKJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)SC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)-3-(methylthio)benzamide typically involves the reaction of 4-methoxy-2-nitroaniline with 3-(methylthio)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-nitrophenyl)-3-(methylthio)benzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C)

Oxidation: Hydrogen peroxide, acetic acid

Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO)

Major Products Formed

Reduction: N-(4-amino-2-methoxyphenyl)-3-(methylthio)benzamide

Oxidation: N-(4-methoxy-2-nitrophenyl)-3-(methylsulfinyl)benzamide or N-(4-methoxy-2-nitrophenyl)-3-(methylsulfonyl)benzamide

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)-3-(methylthio)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-3-(methylthio)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like the nitro and methylthio groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Methylthio Group: The 3-(methylthio) substitution is shared with compounds such as N-{3-(Methylthio)-1-[5-[(2-fluorophenyl)amino]-1,3,4-thiadiazole-2-yl]propyl}-benzamide (). However, in the target compound, the methylthio group is directly attached to the benzamide core, whereas in , it is part of a propyl chain linked to a thiadiazole ring.

Nitro and Methoxy Groups:

The 2-nitro-4-methoxy substitution pattern is unique among the evidence provided. In contrast, N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide () features a methoxy group but replaces nitro with chloro, which reduces electron-withdrawing effects. The nitro group in the target compound may enhance stability against metabolic degradation compared to electron-donating substituents like ethoxy in Compound 31 ().

Data Tables

Table 2: Substituent Impact on Properties

Key Research Findings

Synthetic Challenges: The nitro group’s presence may complicate synthesis due to its reactivity, as seen in lower yields for nitro-containing analogs compared to chloro or methoxy derivatives.

Biological Activity

N-(4-methoxy-2-nitrophenyl)-3-(methylthio)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H12N2O3S

- Molecular Weight : 252.29 g/mol

The compound features a nitrophenyl group, a methylthio group, and an amide linkage, which are critical for its biological activity.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various pathogens. The presence of the nitro group is often associated with enhanced antimicrobial efficacy due to its ability to disrupt bacterial cell wall synthesis or function.

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies have demonstrated that it can inhibit the growth of several cancer cell lines, including those derived from human cervix and bladder cancers. The cytotoxic potency was evaluated using the crystal violet microtiter plate assay, revealing IC50 values in the range of 2.38–8.13 µM against these cell lines .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | SISO (Cervical Cancer) | 2.87 | |

| This compound | RT-112 (Bladder Cancer) | 3.06 |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The nitro and methylthio groups play pivotal roles in determining the compound's binding affinity to enzymes or receptors involved in critical cellular pathways.

- Enzyme Inhibition : The compound may inhibit key enzymes that are essential for cancer cell proliferation.

- Apoptosis Induction : Studies have indicated that treatment with this compound can lead to apoptosis in cancer cells, as evidenced by increased early and late apoptotic cell populations following exposure .

Case Studies

Recent studies have explored the synthesis and evaluation of this compound derivatives, focusing on their structure-activity relationships (SAR). These studies highlighted that modifications to the functional groups significantly influence the anticancer activity of the compounds.

For instance, substituents that enhance lipophilicity or introduce electron-withdrawing characteristics were found to improve cytotoxic potency against specific cancer cell lines .

Q & A

Q. What are the optimal synthetic routes for N-(4-methoxy-2-nitrophenyl)-3-(methylthio)benzamide?

The synthesis typically involves coupling a nitro-substituted aromatic amine with a benzoyl chloride derivative. Key steps include:

- Amide bond formation : Reacting 3-(methylthio)benzoyl chloride with 4-methoxy-2-nitroaniline in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) are preferred for higher yields, with reactions conducted at 0–25°C to minimize side reactions .

- Purification : Column chromatography or recrystallization ensures purity, monitored via TLC/HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Identifies aromatic protons (δ 7.2–8.5 ppm), methoxy (δ ~3.8 ppm), and methylthio (δ ~2.5 ppm) groups .

- IR spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

- HR-MS : Validates molecular weight (e.g., [M+H]+ expected for C15H13N2O4S) .

Q. How is the compound’s solubility and stability assessed for experimental use?

- Solubility : Tested in DMSO (common stock solvent) and aqueous buffers (pH 2–10) using UV-Vis spectroscopy to determine solubility limits .

- Stability : Assessed via accelerated degradation studies (40–60°C, high humidity) with HPLC monitoring over 72 hours .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Temperature control : Lower temperatures (0–5°C) reduce nitro group reduction side reactions .

- Catalyst screening : Lewis acids (e.g., ZnCl2) or coupling agents (DCC/HOBt) enhance amide formation efficiency .

- Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted aniline) and adjust stoichiometry .

Q. What strategies resolve contradictions in biological activity data across similar benzamide derivatives?

- Assay standardization : Compare cytotoxicity (e.g., IC50) using consistent cell lines (e.g., HeLa, MCF-7) and protocols .

- Structural analogs : Evaluate substituent effects (e.g., methoxy vs. methylthio) via SAR studies (Table 1) .

Table 1 : Comparative Bioactivity of Benzamide Analogs

| Compound | Substituents | Anticancer IC50 (μM) | Antimicrobial MIC (μg/mL) |

|---|---|---|---|

| Target compound | 4-methoxy, 2-nitro | 12.3 ± 1.2 | 25.0 (E. coli) |

| N-(4-chlorophenyl) analog | 4-Cl, 2-nitro | 8.9 ± 0.8 | 18.5 (S. aureus) |

| N-(2-methylthiazole) analog | Thiazole, methylthio | 15.6 ± 2.1 | 32.0 (C. albicans) |

| Data synthesized from |

Q. How can computational modeling predict interactions with biological targets?

- Docking studies : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or DNA gyrase, focusing on nitro group H-bonding and hydrophobic interactions with methylthio .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns to prioritize targets for experimental validation .

Q. What methodologies elucidate the mechanism of action in anticancer assays?

- Flow cytometry : Evaluate apoptosis (Annexin V/PI staining) and cell cycle arrest (e.g., G1 phase block) in treated cancer cells .

- Western blotting : Measure p53, Bcl-2, and caspase-3 expression to confirm pro-apoptotic pathways .

Q. How are formulation challenges addressed for in vivo studies?

- Nanoparticle encapsulation : Use PLGA nanoparticles to enhance bioavailability, characterized by dynamic light scattering (size <200 nm) and in vitro release profiles .

- Pharmacokinetics : Conduct LC-MS/MS analysis of plasma samples post-administration to calculate t1/2 and AUC .

Methodological Considerations

- Data contradiction resolution : Replicate studies under standardized conditions and use meta-analysis to account for variability in cell lines, assay protocols, or solvent effects .

- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability or replace nitro groups with bioisosteres (e.g., cyano) to reduce toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.